(6)-Shogaol

描述

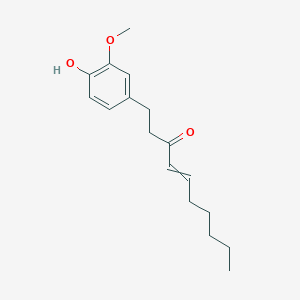

Structure

3D Structure

属性

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873727 | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 36700-45-5 | |

| Record name | [6]-Shogaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(6)-Shogaol: A Technical Guide to its Discovery, Isolation from Zingiber officinale, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6)-Shogaol, a pungent bioactive compound derived from the rhizomes of ginger (Zingiber officinale), has garnered significant scientific interest due to its potent pharmacological properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction, purification, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action, particularly in the contexts of oncology and anti-inflammatory research. Quantitative data on its biological activities are summarized for comparative analysis, and diagrams of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of this promising natural product.

Discovery and Significance

This compound is not inherently present in large quantities in fresh ginger rhizomes. Instead, it is primarily a dehydration product of its precursor, (6)-gingerol, the main pungent component in fresh ginger.[1][2][3] The conversion of (6)-gingerol to this compound is facilitated by heat or acidic conditions, which is why dried ginger often contains higher concentrations of this compound.[1][4] The name "shogaol" is derived from the Japanese word for ginger, "shoga".[5] The pungent compound was first identified and described by Nomura in 1918.[2][6]

The significance of this compound lies in its enhanced biological activity compared to its precursor. The presence of an α,β-unsaturated carbonyl group in the chemical structure of this compound is believed to contribute to its higher potency in antioxidant, anti-inflammatory, and anticancer effects.[1] This has made this compound a focal point of research for the development of novel therapeutics.

Isolation and Purification from Zingiber officinale

The isolation of this compound from ginger involves extraction followed by purification. The yield and purity of the final product are highly dependent on the chosen methodologies.

Extraction Methodologies

The initial step in isolating this compound is the extraction from dried ginger powder. The choice of solvent and extraction conditions significantly impacts the efficiency and the profile of the extracted compounds.

Experimental Protocol: Optimized Solvent Extraction

This protocol is based on methodologies optimized for high this compound yield.

-

Sample Preparation: Dried ginger rhizomes are finely powdered to increase the surface area for solvent penetration.

-

Solvent Selection: 95% ethanol is a commonly used and effective solvent for extracting shogaols and gingerols.[4]

-

Extraction Process:

-

Mix 10 g of dried ginger powder with 100 mL of 95% ethanol.[7]

-

Perform the extraction at an elevated temperature, such as 80°C, under reflux for 24 hours. Higher temperatures promote the conversion of (6)-gingerol to this compound.[4]

-

For maximizing the conversion, the pH of the extraction solvent can be adjusted to an acidic condition (e.g., pH 1).[4]

-

-

Filtration and Concentration:

-

After extraction, the mixture is filtered through Whatman No. 1 filter paper.

-

The filtrate is then centrifuged to remove any remaining solid particles.

-

The supernatant is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the target compounds.

-

Purification Techniques

Crude extracts contain a mixture of compounds, including other shogaols, gingerols, and various phytochemicals. Purification is essential to obtain high-purity this compound.

Experimental Protocol: Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for purifying this compound from a crude extract.

-

Cartridge and Conditioning:

-

Sample Loading: Two grams of the concentrated aqueous methanol extract are loaded onto the conditioned cartridge.[8]

-

Elution: this compound is eluted from the cartridge with 150 mL of n-hexane-diethyl ether (70:30, v/v).[8]

-

Solvent Evaporation: The collected fraction is evaporated under reduced pressure at room temperature to yield this compound as a pale yellow oil.[8]

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that can be used for the preparative separation of this compound.

-

Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is prepared. A common ratio is 5.5:5:5.5:5 (v/v/v/v).[9]

-

Stationary and Mobile Phases: The upper phase of the solvent system is used as the stationary phase, and the lower phase is used as the mobile phase.[9]

-

Separation:

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.[9]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) and a PDA or UV detector is used.[10][11]

-

Mobile Phase: A gradient elution with acetonitrile and water is typically employed.[10][11]

-

Detection: The absorbance is monitored at a wavelength of 282 nm.[10][11]

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data Summary

The biological activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the specific biological endpoint. The yield of this compound is dependent on the extraction and processing conditions of the ginger rhizome.

Table 1: Yield of this compound from Zingiber officinale under Different Conditions

| Extraction/Processing Method | This compound Content (mg/g of extract) | Reference |

| Ethanol Extraction at Room Temperature | 3 - 5 | [4] |

| Drying and Extraction at 80°C | ~22 | [4] |

| Subcritical Water Extraction (190°C/15 min) | 0.39 | [12] |

| Optimized Reflux Extraction (76.9°C for 3.4 h) | 1.88 | [13] |

| Traditional Extraction (Ginger Rhizome) | 12.1 | [10] |

| Ultrasonication-Assisted Extraction (Ginger Rhizome) | 14.6 | [10] |

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | T47D | 0.5 ± 0.1 | [14] |

| Breast Cancer | MDA-MB-231 | 22.1 | [15] |

| Breast Cancer | MCF-7 (Spheroids) | Varies | [7] |

| Colon Cancer | SW480 | ~20 | [2] |

| Colon Cancer | SW620 | ~20 | [2] |

| Colon Cancer | HCT116 | 45.25 | [16] |

| Colon Cancer | Caco2 | 86.63 | [16] |

| Fibrosarcoma | HT1080 | 52.8 | [15] |

| Lung Cancer | A549 | 29.6 | [15] |

| Lung Cancer | A549 | 62 | |

| Oral Squamous Cell Carcinoma | YD-10B | Varies | [17] |

| Oral Squamous Cell Carcinoma | Ca9-22 | Varies | [17] |

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway.[16][18][19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginger From Ancient Times to the New Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [caringsunshine.com]

- 6. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. asianpubs.org [asianpubs.org]

- 10. zenodo.org [zenodo.org]

- 11. Development and validation of HPLC method for 6-Gingerol and 6-Shogaol in ginger capsules for the treatment of chemotherapy-induced nausea and vomiting | Kajsongkram | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 13. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of 6-Shogaol on the Glucose Uptake and Survival of HT1080 Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-Shogaol Inhibits the Cell Migration of Colon Cancer by Suppressing the EMT Process Through the IKKβ/NF-κB/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer effects of 6-shogaol via the AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [6]-Shogaol inhibits the production of proinflammatory cytokines via regulation of NF-κB and phosphorylation of JNK in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

From Spice to Substance: A Technical Guide to the Chemical Synthesis of (6)-Shogaol from (6)-Gingerol

For Researchers, Scientists, and Drug Development Professionals

(6)-Shogaol, a prominent bioactive compound found in dried ginger, has garnered significant attention within the scientific community for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its synthesis from the more abundant precursor, (6)-gingerol, present in fresh ginger, is a critical process for obtaining higher yields of this valuable molecule for research and pharmaceutical development.[1][3] This technical guide provides an in-depth overview of the chemical synthesis of this compound from (6)-gingerol, focusing on detailed experimental protocols, quantitative data, and visual representations of the underlying chemical transformations and workflows.

The Core Transformation: Acid-Catalyzed Dehydration

The conversion of (6)-gingerol to this compound is fundamentally a dehydration reaction.[4] The β-hydroxy ketone moiety within the (6)-gingerol structure is thermally labile and undergoes elimination of a water molecule, particularly under acidic conditions, to form the more thermodynamically stable α,β-unsaturated ketone structure of this compound.[4][5] This transformation can also be promoted by heat, with higher temperatures generally favoring the conversion.[2][3][4][6] However, excessive heat can lead to degradation of the desired product.[4]

Below is a diagram illustrating the acid-catalyzed dehydration of (6)-gingerol to this compound.

Caption: Acid-catalyzed dehydration of (6)-gingerol to this compound.

Experimental Protocols for Synthesis

Several methods have been reported for the synthesis of this compound from (6)-gingerol. The choice of acid catalyst and reaction conditions can influence the reaction rate and overall yield. Below are detailed protocols derived from published literature.

Method 1: Hydrochloric Acid Catalyzed Dehydration

This method utilizes concentrated hydrochloric acid in an acetone solvent system.

Protocol:

-

Dissolve (6)-gingerol (0.54 mmol) in acetone (10 mL) at room temperature.

-

Add concentrated HCl (0.1 mL) dropwise to the solution.

-

Stir the reaction mixture for 15 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Neutralize the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purify the crude product using column chromatography on silica gel.

Method 2: Formic Acid Catalyzed Dehydration

This protocol employs formic acid as the catalyst.

Protocol:

-

Dissolve [n]-gingerols (0.54 mmol) in 10 mL of acetone at room temperature.

-

Add 0.1 mL of formic acid (HCOOH) dropwise to the solution.

-

Stir the mixture for 15 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product using 3 x 10 mL of dichloromethane (CH2Cl2).

-

Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.[1]

-

Further purification can be achieved through column chromatography.

Method 3: Ultrasound-Assisted Dehydration with an Acidic Ionic Liquid

A more contemporary and eco-friendly approach involves the use of an acidic ionic liquid under ultrasound irradiation.

Protocol:

-

Combine ginger oleoresin (containing 6-gingerol) and the acidic ionic liquid 1-butyl-3-methylimidazolium hydrosulfate ([Bmim]HSO4) at a mass ratio of 10:2.5.

-

Subject the mixture to ultrasound irradiation at 300 W.

-

Maintain the reaction temperature at 80°C for 30 minutes.

-

After the reaction, the catalyst can be separated from the reaction mixture for reuse.[8]

Quantitative Data Summary

The efficiency of the conversion of (6)-gingerol to this compound is dependent on the chosen synthetic route and reaction conditions. The following tables summarize the quantitative data from various reported methods.

| Catalyst System | Solvent | Temperature | Reaction Time | Yield of this compound | Reference |

| Conc. HCl / K2CO3 | Acetone | Room Temp. | 15 min | ~85% | [7] |

| HCOOH | Acetone | Room Temp. | 15 min | Not specified | [1] |

| [Bmim]HSO4 (ultrasound) | Not specified | 80°C | 30 min | 97.16% conversion | [8] |

Note: The yield for the HCl/K2CO3 method is for [n]-shogaols in general, with the specific yield for this compound being comparable.

The conversion is also influenced by temperature during extraction processes, which can be considered a form of synthesis from naturally occurring (6)-gingerol.

| Drying Temperature | Extraction Temperature | Effect on this compound Content | Reference |

| 80°C | 80°C | Highest production, ~7-fold increase | [3] |

| > 80°C | Not specified | Significant increase | [2] |

| 130 - 170°C | Pressurized Water | Increase in 6-shogaol, decrease in 6-gingerol | [5] |

| 150°C | Not specified | Enhanced shogaol content | [4][9] |

| 190°C | Subcritical Water | Highest yield of 6-shogaol (0.39 ± 0.03 mg/g) | [10] |

Experimental and Purification Workflow

The general workflow for the synthesis and purification of this compound from (6)-gingerol is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Characterization of this compound

Confirmation of the successful synthesis of this compound is typically achieved through various spectroscopic techniques.

-

UV Spectroscopy: this compound in methanol exhibits maximum absorbance (λmax) at approximately 226 nm and 283 nm.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and confirm the presence of the α,β-unsaturated ketone system and other characteristic functional groups.[11]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound. For silylated this compound, a molecular ion peak (M+) at m/z 348 has been reported.[11]

Conclusion

The chemical synthesis of this compound from (6)-gingerol via acid-catalyzed dehydration is a well-established and efficient process. The choice of catalyst, solvent, and temperature can be tailored to optimize the yield and purity of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and natural product chemistry, enabling the reliable production of this compound for further investigation into its promising biological activities.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 11. revroum.lew.ro [revroum.lew.ro]

(6)-Shogaol: A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Shogaol, a pungent bioactive compound predominantly found in dried ginger (Zingiber officinale), has garnered significant attention within the scientific community for its diverse pharmacological activities. Arising from the dehydration of its precursor, (6)-gingerol, during storage or processing, this compound exhibits potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates. All quantitative data are summarized in structured tables for ease of reference, and complex biological interactions are visualized through detailed diagrams.

Physicochemical Properties

This compound is a phenolic compound characterized by a vanillyl group attached to a 1-decen-3-one moiety.[3] Its chemical structure, featuring an α,β-unsaturated carbonyl group, is believed to be crucial for its enhanced biological activity compared to its gingerol counterparts.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄O₃ | [3][4][5] |

| Molecular Weight | 276.37 g/mol | [3][4][6] |

| Physical Description | Oily liquid | [6][7] |

| Boiling Point | 427.0 to 428.0 °C at 760 mmHg (predicted) | [1][5] |

| pKa | 10.01 ± 0.20 (predicted) | [8] |

| logP (o/w) | 3.789 (estimated) |

Table 1: General Physicochemical Properties of this compound

| Solvent | Solubility | Reference |

| Water | 3.378 mg/L at 25 °C (estimated) | [1] |

| 21.39 ± 2.53 µg/mL | [9] | |

| Ethanol | Soluble (≥125.6 mg/mL) | [7] |

| DMSO | Soluble (approx. 20 mg/mL, ≥27.6 mg/mL) | [7][10] |

| Dimethylformamide | Soluble (approx. 20 mg/mL) | [10] |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Acetone | Soluble | [6] |

| Paraffin Oil | Insoluble | [1] |

| Aqueous Buffers | Sparingly soluble | [10] |

| 1:3 Ethanol:PBS (pH 7.2) | Approx. 0.25 mg/mL | [10] |

Table 2: Solubility of this compound

| Technique | Wavelength (λmax) / Shift (δ) / m/z | Reference |

| UV-Vis Spectroscopy | 203, 224, 281 nm | [10] |

| 200, 226, 282 nm | [11][12] | |

| ¹H NMR | See cited literature for detailed shifts | [13][14][15][16] |

| ¹³C NMR | See cited literature for detailed shifts | [13][14][16] |

| Mass Spectrometry (LC-MS) | [M+H]⁺ at m/z 277.18 | [14] |

Table 3: Spectroscopic Data for this compound

Experimental Protocols

Determination of Melting/Boiling Point

Given that this compound is an oily liquid at room temperature, determining its boiling point is more relevant than its melting point. A standard method for determining the boiling point of a high-boiling liquid is the distillation method.

Protocol: Boiling Point Determination by Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Sample Preparation: Place approximately 5-10 mL of purified this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point.

-

Pressure Correction: Note the atmospheric pressure during the experiment and, if necessary, correct the observed boiling point to the standard pressure of 760 mmHg using a nomograph.

Solubility Determination

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol: Solubility Determination by Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solute from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

pKa Determination

The pKa of a phenolic compound like this compound can be determined spectrophotometrically by measuring the change in its UV-Vis absorbance as a function of pH.

Protocol: Spectrophotometric pKa Determination

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same total concentration of this compound but different pH values.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic and basic forms of this compound. Plot the absorbance at this wavelength against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Analytical Characterization

a. UV-Vis Spectroscopy

Protocol: Quantitative Analysis by UV-Vis Spectroscopy

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol).

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 281 nm. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the same λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for structural elucidation.

c. Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.

-

LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve peak shape and ionization.

-

MS Conditions: Employ an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to scan a relevant m/z range or to perform selected ion monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound (m/z 277.2).

-

Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the presence and purity of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Nrf2/HO-1 Signaling Pathway

This compound is a potent activator of the Nrf2-antioxidant response element (ARE) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Caption: this compound activates the Nrf2/ARE pathway.

TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[7][14]

Caption: this compound inhibits the TLR4/NF-κB pathway.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of the STAT3 and MAPK signaling pathways.[3][10]

Caption: this compound induces apoptosis via STAT3/MAPK pathways.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities. This guide provides a foundational resource for researchers and drug development professionals, offering standardized protocols for its characterization and a visual representation of its mechanisms of action. Further research into the therapeutic potential of this compound is warranted, particularly in the areas of inflammatory diseases and oncology.

References

- 1. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Shogaol as a Novel Thioredoxin Reductase Inhibitor Induces Oxidative-Stress-Mediated Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 12. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of homodimerization of toll-like receptor 4 by 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drawellanalytical.com [drawellanalytical.com]

(6)-Shogaol: A Comprehensive Technical Guide to Structure Elucidation and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6)-Shogaol, a prominent bioactive compound derived from the rhizomes of ginger (Zingiber officinale), has garnered significant scientific interest due to its diverse pharmacological activities. As a dehydrated analogue of (6)-gingerol, its structure plays a crucial role in its biological efficacy. This technical guide provides an in-depth exploration of the structure elucidation of this compound, detailing the comprehensive spectral analysis essential for its identification and characterization. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex relationships through signaling pathway and workflow diagrams, serving as a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically identified as (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one. Its structure features a vanillyl group attached to an α,β-unsaturated ketone with a six-carbon alkyl chain.

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₃ |

| Molecular Weight | 276.37 g/mol [1] |

| CAS Number | 555-66-8[1] |

| Appearance | Pale yellow oil |

| Pungency (Scoville Scale) | 160,000 SHU[2] |

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is elucidated through a combination of modern spectroscopic techniques. This section details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide unambiguous assignments of all proton and carbon signals.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound (CDCl₃)

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | 45.8 | 2.89 | t | 7.6 |

| 2 | 31.7 | 2.78 | t | 7.6 |

| 3 | 200.5 | - | - | - |

| 4 | 130.0 | 6.11 | d | 15.8 |

| 5 | 148.7 | 6.86 | dt | 15.8, 6.9 |

| 6 | 32.5 | 2.20 | q | 6.9 |

| 7 | 28.9 | 1.45 | m | |

| 8 | 31.5 | 1.28 | m | |

| 9 | 22.5 | 1.28 | m | |

| 10 | 14.0 | 0.88 | t | 6.8 |

| 1' | 133.2 | - | - | - |

| 2' | 111.4 | 6.70 | d | 8.0 |

| 3' | 146.5 | - | - | - |

| 4' | 144.0 | - | - | - |

| 5' | 114.4 | 6.83 | d | 8.0 |

| 6' | 121.1 | 6.68 | dd | 8.0, 1.8 |

| OCH₃ | 55.9 | 3.86 | s | - |

| OH | - | 5.71 | s | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC) for this compound

| Proton(s) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |

| H-1 (2.89) | H-2 | C-1 | C-2, C-3, C-1', C-2', C-6' |

| H-2 (2.78) | H-1 | C-2 | C-1, C-3, C-1' |

| H-4 (6.11) | H-5 | C-4 | C-3, C-5, C-6 |

| H-5 (6.86) | H-4, H-6 | C-5 | C-3, C-4, C-6, C-7 |

| H-6 (2.20) | H-5, H-7 | C-6 | C-4, C-5, C-7, C-8 |

| H-10 (0.88) | H-9 | C-10 | C-8, C-9 |

| H-2' (6.70) | H-6' | C-2' | C-1', C-3', C-4', C-6' |

| H-5' (6.83) | H-6' | C-5' | C-1', C-3', C-4' |

| H-6' (6.68) | H-2', H-5' | C-6' | C-1', C-2', C-4', C-5' |

| OCH₃ (3.86) | - | OCH₃ | C-3' |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern aids in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| ESI (+) | 277.18 [M+H]⁺[3] | 137.06[3] | Loss of the alkyl side chain with the α,β-unsaturated ketone |

| ESI (-) | 275 [M-H]⁻[4] | 137, 123[4] | Fragmentation of the vanillyl moiety and alkyl side chain |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (phenolic) stretching |

| ~2925, 2855 | C-H (aliphatic) stretching |

| ~1685 | C=O (α,β-unsaturated ketone) stretching |

| ~1600, 1515 | C=C (aromatic) stretching |

| ~1270 | C-O (aryl ether) stretching |

| ~970 | C-H (trans-alkene) bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Table 5: UV-Vis Absorption Maxima for this compound in Methanol

| Wavelength (λmax, nm) | Chromophore |

| ~226[5] | Phenyl group |

| ~282[5][6] | Conjugated enone system and phenyl group |

Experimental Protocols

This section outlines generalized methodologies for the isolation, purification, and spectral analysis of this compound.

Isolation and Purification of this compound from Ginger

This compound is naturally present in dried ginger rhizomes and can be formed by the dehydration of (6)-gingerol upon heating or during storage.[2]

Workflow for this compound Isolation and Purification

Caption: General workflow for the extraction and purification of this compound.

Detailed Protocol:

-

Extraction: Dried and powdered ginger rhizomes are subjected to extraction. A common method is hot extraction using reflux equipment with 90% ethanol at 70°C for 90 minutes, repeated twice.[7] Ultrasonic-assisted extraction is another efficient method.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Purification: The crude extract is purified using chromatographic techniques. Solid-phase extraction (SPE) with a silica gel cartridge is effective. The cartridge is conditioned, the extract is loaded, and this compound is eluted using a solvent system such as n-hexane-diethyl ether (e.g., 70:30 v/v).[5]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Final Product: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound as a pale yellow oil.

Spectral Analysis Methodologies

3.2.1. NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

1D NMR (¹H, ¹³C): Standard pulse programs are used to acquire proton and carbon-13 spectra.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, typically within 2-3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

-

3.2.2. Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a liquid chromatography system (LC-MS), is commonly used.

-

Analysis: The sample is introduced into the MS source. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Tandem MS (MS/MS) is performed to generate characteristic fragment ions for structural confirmation.

3.2.3. IR Spectroscopy

-

Sample Preparation: A thin film of the neat oily sample is placed between two KBr plates, or the sample is dissolved in a suitable solvent and the spectrum of the solution is recorded.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.

3.2.4. UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Analysis: The absorbance of the sample is measured over the UV-Vis range (typically 200-800 nm) against a solvent blank to determine the wavelengths of maximum absorption (λmax).

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Nrf2-Antioxidant Response Element (ARE) Pathway

Caption: this compound activates the Nrf2-ARE pathway to protect against oxidative stress.[8]

NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway, reducing inflammation.[9]

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 3. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. openscholar.uga.edu [openscholar.uga.edu]

In silico prediction of (6)-Shogaol molecular targets

An In-Depth Technical Guide to the In Silico Prediction of (6)-Shogaol's Molecular Targets

Abstract

This compound, a prominent bioactive compound derived from the dried rhizomes of ginger (Zingiber officinale), has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Elucidating the precise molecular mechanisms and identifying the direct protein targets of this compound are critical for its development as a potential therapeutic agent. Traditional target identification methods can be resource- and time-intensive. In silico approaches, however, offer a powerful and efficient alternative for generating and prioritizing testable hypotheses. This technical guide provides a comprehensive workflow for the computational prediction of this compound's molecular targets, intended for researchers, scientists, and drug development professionals. It details the methodologies for key predictive techniques such as molecular docking and network pharmacology, summarizes putative targets and their associated binding energies, and outlines the signaling pathways implicated in this compound's activity. Furthermore, this guide provides detailed protocols for the essential experimental validation of these computational predictions, including Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA). All logical workflows and signaling pathways are visualized using Graphviz diagrams, and quantitative data are presented in structured tables to facilitate clear interpretation and guide future research.

Introduction to In Silico Target Prediction

The identification of a bioactive compound's molecular targets is a foundational step in understanding its mechanism of action and evaluating its therapeutic potential.[1] In silico target prediction methods leverage computational power to screen vast biological databases, predicting interactions between a small molecule (ligand), such as this compound, and macromolecular targets (proteins).[2][3] These approaches can be broadly categorized into structure-based, ligand-based, and network-based methods.[3]

-

Structure-Based Methods: These techniques, such as molecular docking, utilize the 3D structure of a protein to predict how a ligand might bind within its active or allosteric sites.[2] Reverse docking is a powerful application of this, where a single ligand is screened against a large library of protein structures to identify potential targets.[2]

-

Ligand-Based Methods: When a 3D protein structure is unknown, ligand-based methods can be used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities and bind to similar targets.[2] Techniques include pharmacophore modeling and 2D/3D similarity searches.

-

Network Pharmacology: This approach builds and analyzes complex interaction networks of compounds, genes, proteins, and diseases to elucidate the polypharmacological effects of a compound.[4][5] It helps to identify key targets and pathways through which a molecule like this compound may exert its effects.[5][6]

By integrating these computational strategies, researchers can build a robust, consensus-based list of putative targets for this compound, which can then be prioritized for definitive experimental validation.

A General Workflow for In Silico Target Prediction

A multi-step computational workflow is recommended to enhance the confidence of target prediction. This process integrates several complementary techniques to cross-validate findings and provide a more holistic view of a compound's potential biological interactions.

Detailed Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[7][8] The following protocol outlines a typical procedure using AutoDock Vina.[8][9]

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

-

Using molecular visualization software (e.g., UCSF Chimera, PyMOL, AutoDock Tools), prepare the protein by removing water molecules, co-crystallized ligands, and any non-protein entities.[8][9]

-

Add polar hydrogen atoms to the protein structure.

-

Assign atomic charges (e.g., Kollman charges).[9]

-

Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).[9]

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of this compound from a database like PubChem (CID: 5281794).

-

Convert the structure to a 3D format if necessary and perform energy minimization using software like ChemDraw or Avogadro.

-

Define the rotatable bonds and assign atomic charges.

-

Save the prepared ligand in the PDBQT format.[9]

-

-

Grid Box Generation:

-

Define the search space for the docking simulation. This is typically a 3D grid box centered on the protein's active site or a potential allosteric site.[8]

-

The size and coordinates of the grid box must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.[8]

-

-

Running the Docking Simulation:

-

Execute the docking algorithm (e.g., AutoDock Vina) using a configuration file that specifies the prepared protein, ligand, and grid box parameters.[8]

-

The program will generate multiple binding poses (conformations) for the ligand and rank them based on their predicted binding affinity (e.g., in kcal/mol).[8]

-

-

Analysis of Results:

Detailed Protocol: Network Pharmacology

Network pharmacology integrates data from multiple sources to construct and analyze biological networks, providing a systems-level view of a drug's mechanism of action.[5][11]

-

Target Fishing for this compound:

-

Obtain the chemical structure of this compound (e.g., in SMILES format).

-

Submit the structure to multiple target prediction databases and web servers, such as SwissTargetPrediction, PharmMapper, SuperPred, and TargetNet, to generate a list of potential protein targets.[6]

-

-

Disease-Associated Target Collection:

-

Identify targets associated with a specific disease of interest (e.g., cervical cancer, obesity) using databases like GeneCards, DisGeNET, or OMIM.[6]

-

-

Network Construction:

-

Identify the common targets that appear in both the this compound target list and the disease-associated target list.

-

Construct a Protein-Protein Interaction (PPI) network using these common targets. The STRING database is a common tool for this, providing known and predicted interactions.[5][6]

-

Visualize and analyze the network using software like Cytoscape.[6]

-

-

Hub Gene Identification and Analysis:

-

Perform a topological analysis of the PPI network to identify "hub genes"—highly connected nodes that are likely to be critical for the network's function.[6]

-

These hub genes are considered the most important potential targets of this compound for treating the specified disease.

-

-

Functional Enrichment Analysis:

Predicted Molecular Targets of this compound

Using the in silico methods described, numerous studies have identified potential molecular targets for this compound. These targets are primarily involved in inflammation, cancer progression, and metabolic regulation.

| Target Protein Family | Specific Target | PDB ID | Predicted Binding Affinity (kcal/mol) | In Silico Method | Citation(s) |

| Inflammation | Cyclooxygenase-2 (COX-2) | - | -8.10 | Molecular Docking | [13] |

| 5-Lipoxygenase (5-LOX) | 6N2W | -6.874 | Molecular Docking | [14] | |

| Phospholipase A2 (PLA2) | - | -8.07 to -8.85† | Molecular Docking | [15] | |

| Angiogenesis | VEGF-A | 3QTK | High Docking Score | Molecular Docking | [13] |

| VEGFR-1 | 5ABD | High Docking Score | Molecular Docking | [13] | |

| VEGFR-2 | 3V6B | High Docking Score | Molecular Docking | [13] | |

| Cancer Signaling | Akt1/2 | - | High Docking Score | Virtual Screening | [16] |

| EGFR | - | Low Binding Energy | Molecular Docking | [4] | |

| HSP90AA1 | - | Low Binding Energy | Molecular Docking | [4] | |

| Ion Channels | TRPV1 | 3J9J | -7.10 | Molecular Docking | [17] |

| Viral Proteins | SARS-CoV-2 3CLpro | - | - | Molecular Docking | [18] |

| Other | Angiotensin-Converting Enzyme (ACE) | 3BKK | Strong Interaction* | Molecular Docking | [19] |

| Note: Some studies report qualitative scores or do not specify the exact binding energy value. | |||||

| †Range includes different shogaol derivatives. |

Key Signaling Pathways Modulated by this compound

Enrichment analyses from network pharmacology studies, combined with experimental evidence, point to several key signaling pathways that are modulated by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[20][21] In the canonical pathway, stimuli like TNF-α or IL-1 lead to the activation of the IKK complex, which phosphorylates the inhibitor IκBα.[22] This targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[22][23] this compound has been shown to inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[2][24][25] Growth factors activate receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K.[26] PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits Akt to the cell membrane where it is activated by other kinases like PDK1.[24][27] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and inhibiting apoptosis.[26][27] this compound has been predicted and shown to be a direct inhibitor of Akt kinase activity.[16]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[4][28] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation.[4][29] In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 is modified, releasing Nrf2.[29] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][3][29]

Experimental Validation of In Silico Predictions

While in silico methods are powerful for hypothesis generation, their predictions must be confirmed through rigorous experimental validation.[1] Biophysical and biochemical assays are essential to confirm direct target binding and quantify the interaction, while cell-based assays can confirm target engagement in a physiological context.

Detailed Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions.[15][30][31] It is used to determine the kinetics (kₐ, kₔ) and affinity (Kₔ) of a small molecule binding to a protein.

-

Surface Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Covalently immobilize the purified recombinant target protein (the ligand) onto the chip surface via its primary amine groups.[30] The protein should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.[32]

-

-

Binding Analysis:

-

Prepare a series of dilutions of the small molecule (this compound, the analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte dilutions sequentially over the sensor surface, from the lowest concentration to the highest.[32] Each injection cycle consists of an association phase (analyte flows over the surface) and a dissociation phase (running buffer flows over the surface).[33]

-

A control flow cell (with no immobilized protein or an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Surface Regeneration:

-

After each cycle, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl, or a high salt concentration) to dissociate the analyte completely from the immobilized ligand, preparing the surface for the next injection.[32]

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

-

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment.[6][34] It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[6][19]

-

Cell Treatment:

-

Culture the chosen cell line to an appropriate confluency.

-

Treat the cells with either a vehicle control (e.g., DMSO) or various concentrations of this compound.

-

Incubate the cells for a sufficient period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.[6]

-

-

Heat Challenge:

-

Harvest the cells, wash with PBS, and resuspend them in a buffer containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[35]

-

-

Lysis and Protein Quantification:

-

Lyse the cells to release their contents, for example, by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed.[35]

-

Carefully collect the supernatant.

-

-

Protein Detection:

-

Data Analysis:

-

Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct target engagement in the cell.[6]

-

Detailed Protocol: In Vitro Kinase Assay

To validate the inhibition of a predicted kinase target (e.g., Akt), an in vitro kinase assay is performed to measure the IC₅₀ value of the compound.[36][37]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA).[38]

-

Dilute the purified recombinant kinase (e.g., Akt1) and its specific substrate (e.g., a peptide substrate) to their final desired concentrations in the kinase buffer.[37]

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure:

-

In a multi-well plate (e.g., 96-well), add the kinase, substrate, and the serially diluted this compound or vehicle control.[37]

-

Initiate the kinase reaction by adding ATP. Often, radiolabeled [γ-³²P]-ATP is used for detection.[38]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[36][37]

-

-

Detection and Data Analysis:

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity using a scintillation counter.[39] Luminescence-based methods (e.g., ADP-Glo™) that measure ATP consumption are also common.[36]

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

-

Summary of Experimental Data for this compound

Experimental studies have validated several of the computationally predicted activities of this compound.

| Assay Type | Target/Process | Cell Line / System | Result (IC₅₀) | Citation(s) |

| Cell Proliferation | VSMC Proliferation | Vascular Smooth Muscle Cells | 2.7 µM | [40][41] |

| Enzyme Activity | p300-HAT Activity | In Vitro Assay | 6.77 µM | [9] |

| Enzyme Activity | NQO1 Induction (CD value)† | Hepa-1c1c7 cells | 4.12 µM | [42] |

| Cell Viability | Cytotoxicity | PC-12 Cells | 72.51 µM | [17] |

| Cell Viability | Anti-proliferative Activity | Various Cancer Cell Lines | 0 - 240 µM (Range) | [43] |

| †CD value is the concentration required to double the enzyme's activity level. |

Conclusion

The convergence of computational biology and traditional pharmacology has accelerated the process of natural product drug discovery. This guide has outlined a robust, multi-faceted in silico workflow for identifying and prioritizing the molecular targets of this compound. Computational methods, including molecular docking and network pharmacology, have implicated a range of targets involved in critical cellular processes like inflammation (COX-2, 5-LOX), cancer progression (Akt, NF-κB), and oxidative stress response (Nrf2).

Crucially, these in silico predictions serve not as an endpoint but as a well-supported starting point for experimental investigation. The detailed protocols provided for key validation techniques such as SPR, CETSA, and in vitro kinase assays offer a clear path for confirming these computational hypotheses. The existing experimental data, which shows this compound's activity in the low micromolar range for several processes, substantiates the predictions and underscores its therapeutic potential. By systematically applying this integrated approach of computational prediction and experimental validation, researchers can more effectively and efficiently unravel the complex pharmacology of this compound and pave the way for its potential clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 4. hololifecenter.com [hololifecenter.com]

- 5. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. Molecular Docking - An easy protocol [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Docking Studies to Understand the Potential Role of Ginger Compounds (6-Gingerol and 6-Shogaol) on Anti-Angiogenic and Anti-Lymphangiogenic Mechanisms | Nanchari | International Journal of Chemistry | CCSE [ccsenet.org]

- 14. researchgate.net [researchgate.net]

- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 6-Gingerol, an active compound of ginger, attenuates NASH-HCC progression by reprogramming tumor-associated macrophage via the NOX2/Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CETSA [cetsa.org]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cusabio.com [cusabio.com]

- 23. bosterbio.com [bosterbio.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. cusabio.com [cusabio.com]

- 26. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 28. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Nrf2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 30. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 31. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 32. path.ox.ac.uk [path.ox.ac.uk]

- 33. affiniteinstruments.com [affiniteinstruments.com]

- 34. benchchem.com [benchchem.com]

- 35. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 37. benchchem.com [benchchem.com]

- 38. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 39. application.wiley-vch.de [application.wiley-vch.de]

- 40. Identification and characterization of [6]-shogaol from ginger as inhibitor of vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. Synthesis of New Shogaol Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]

The Spontaneous Transformation of (6)-Gingerol to (6)-Shogaol: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spontaneous formation of (6)-Shogaol from its precursor, (6)-Gingerol, a critical transformation that occurs during the processing and storage of ginger (Zingiber officinale). This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, pharmacology, and therapeutic potential of these bioactive compounds.

Executive Summary

(6)-Gingerol, the primary pungent compound in fresh ginger, is thermally labile and readily undergoes a dehydration reaction to form this compound. This conversion is significantly influenced by processing parameters, particularly temperature and pH. The resulting this compound is often found in higher concentrations in dried and thermally processed ginger products and has been shown to exhibit more potent anti-inflammatory and anti-cancer properties than its precursor. Understanding and controlling this transformation is crucial for the standardization of ginger extracts and the development of novel therapeutics. This guide details the chemical mechanism of this conversion, summarizes key quantitative data from various studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways modulated by this compound.

The Chemistry of Transformation: From (6)-Gingerol to this compound

The spontaneous formation of this compound from (6)-Gingerol is a classic example of a dehydration reaction, specifically a β-elimination. The presence of a β-hydroxy keto group in the structure of (6)-Gingerol makes it susceptible to the loss of a water molecule, resulting in the formation of an α,β-unsaturated ketone, which is characteristic of this compound.[1][2] This reaction is often catalyzed by heat and acidic conditions.[3][4]

The conversion is a reversible process, with an equilibrium between (6)-Gingerol and this compound that is dependent on the specific conditions.[1][3] However, under typical processing conditions involving heat, the equilibrium tends to favor the formation of the more thermodynamically stable this compound.[2]

Quantitative Analysis of this compound Formation

The conversion of (6)-Gingerol to this compound is highly dependent on various processing parameters. The following tables summarize quantitative data from several studies, illustrating the impact of temperature, pH, and processing time on this transformation.

Table 1: Effect of Temperature and Time on this compound Formation

| Sample Type | Heat Type | Temperature (°C) | Time (min) | Initial (6)-Gingerol (mg/kg) | Final this compound (mg/kg) | Reference |

| Sliced Fresh Ginger | Dry Heat | 130 | 360 | 6243 | 1350 | [5] |

| Dried Ginger Powder | Dry Heat | 130 | 360 | 6288 | 1611 | [5] |

| Ginger | Moist Heat | 120 | 360 | Not Specified | 2991 | [5] |

| Ginger | Moist Heat | 130 | 240 | Not Specified | 2890 | [5] |

| Ginger Powder | Hot Air Drying | 150 | 360 | Not Specified | High Formation | [6] |

| Ginger Pulp | Subcritical Water | 190 | 15 | Not Specified | 0.39 (mg/g) | [7] |

Table 2: Effect of pH on the Stability of (6)-Gingerol

| Temperature (°C) | pH | Observation | Reference |

| 37 - 100 | 1 | Rapid reversible degradation, equilibrium reached in ~2h at 100°C. | [1][8] |

| 37 - 100 | 4 | Greatest stability observed. | [1][8][9] |

| 80 | 1-3.6 | Facilitates dehydration to this compound. | [9] |

| 37 | 1 (SGF) | First-order reversible dehydration, equilibrium at ~200h. | [10] |

| 37 | 7.4 (SIF) | Insignificant interconversion. | [10] |

Experimental Protocols

Extraction of Gingerols and Shogaols

A common method for the extraction of gingerols and shogaols from ginger rhizomes for analytical purposes is reflux extraction with an organic solvent.

Objective: To extract (6)-Gingerol and this compound from dried ginger powder.

Materials:

-

Dried ginger rhizome powder

-

Absolute ethanol

-

Reflux apparatus

-

Whatman No. 1 filter paper

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried ginger rhizome powder.

-

Transfer the powder to a round-bottom flask and add 100 mL of absolute ethanol.

-

Set up the reflux apparatus and heat the mixture at a controlled temperature (e.g., 76.9°C) for a specified duration (e.g., 3.4 hours), as optimized in some studies.[11][12]

-

After reflux, allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

The filtrate can be concentrated using a rotary evaporator if necessary.

-

Store the final extract at -20°C for subsequent analysis.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of (6)-Gingerol and this compound.

Objective: To separate and quantify (6)-Gingerol and this compound in a ginger extract.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent.[11]

-

Column: Agilent C18 (4.6 × 250 mm, 5 μm).[11]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).[11]

-

Flow Rate: 1 mL/min.[11]

-

Column Temperature: 48°C.[11]

-

Injection Volume: 20 μL.[11]

Procedure:

-

Prepare standard solutions of (6)-Gingerol and this compound of known concentrations in HPLC-grade methanol.[11][13]

-

Prepare the ginger extract sample for injection, ensuring it is filtered through a 0.22 µm syringe filter.[14]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the ginger extract sample.

-

Identify and quantify the peaks for (6)-Gingerol and this compound by comparing their retention times and peak areas with those of the standards.

Biological Activity and Signaling Pathways of this compound

This compound has garnered significant attention for its potent biological activities, which often surpass those of (6)-Gingerol. Its effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Effects: The NF-κB Pathway

This compound exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. This compound has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.[9]

Antioxidant Effects: The Nrf2-ARE Pathway

This compound enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.[1][15] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.

References

- 1. 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death | PLOS One [journals.plos.org]

- 6. Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes | MDPI [mdpi.com]

- 9. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 6-Shogaol from ginger shows anti-tumor effect in cervical carcinoma via PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Prevalence of (6)-Shogaol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Shogaol, a prominent bioactive compound derived from ginger (Zingiber officinale), has garnered significant attention within the scientific community for its potent pharmacological activities. Exhibiting superior anti-inflammatory, antioxidant, and anticancer properties compared to its precursor, (6)-gingerol, this compound holds considerable promise for therapeutic applications.[1][2][3][4] This technical guide provides an in-depth exploration of the biological origin and natural abundance of this compound, offering valuable insights for researchers and professionals in drug development.

Biological Origin: From (6)-Gingerol to this compound